6-Acetyl-2-(5-nitrobenzo[b]thiophene-2-carboxamido)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxamide
Description
6-Acetyl-2-(5-nitrobenzo[b]thiophene-2-carboxamido)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxamide is a heterocyclic compound featuring a fused tetrahydrothieno[2,3-c]pyridine core. Key structural elements include:
- Acetyl group at position 6, which may enhance lipophilicity and influence metabolic stability.
- Carboxamide group at position 3, contributing to hydrogen-bonding capacity.
Properties
IUPAC Name |
6-acetyl-2-[(5-nitro-1-benzothiophene-2-carbonyl)amino]-5,7-dihydro-4H-thieno[2,3-c]pyridine-3-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H16N4O5S2/c1-9(24)22-5-4-12-15(8-22)30-19(16(12)17(20)25)21-18(26)14-7-10-6-11(23(27)28)2-3-13(10)29-14/h2-3,6-7H,4-5,8H2,1H3,(H2,20,25)(H,21,26) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NHOIDUAINZBBTP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)N1CCC2=C(C1)SC(=C2C(=O)N)NC(=O)C3=CC4=C(S3)C=CC(=C4)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H16N4O5S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
444.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Functional Group Analysis
The table below compares the target compound with structurally related analogs from the evidence:
*Calculated based on IUPAC name. †Estimated based on nitro group’s tendency to increase melting points.
Computational and Crystallographic Tools
- Structural Validation : Programs like SHELXL () and ORTEP-3 () are widely used for crystallographic refinement and visualization, suggesting these tools could resolve the target’s complex stereochemistry .
Q & A
Q. How can researchers optimize the synthesis of this compound to address steric hindrance from the nitro and acetyl substituents?
- Methodological Answer : Steric hindrance in the nitro and acetyl groups can impede coupling reactions. To mitigate this, use bulky solvents like dimethyl sulfoxide (DMSO) or dimethylformamide (DMF) to stabilize transition states . Employ stepwise synthesis: first introduce the 5-nitrobenzo[b]thiophene-2-carboxamido group via amide coupling (e.g., EDC/HOBt), followed by acetylation using acetyl chloride in anhydrous conditions . Monitor reaction progress with TLC (silica gel, ethyl acetate/hexane) and confirm purity via HPLC (C18 column, gradient elution with acetonitrile/water) .
Q. What analytical techniques are critical for confirming the structural integrity of this compound?
- Methodological Answer : Use ¹H/¹³C NMR to verify substituent positions and stereochemistry. Key signals include the acetyl methyl group (~2.3 ppm in ¹H NMR) and the nitrobenzo[b]thiophene carboxamide carbonyl (~168 ppm in ¹³C NMR) . High-resolution mass spectrometry (HRMS) is essential for confirming molecular weight (expected [M+H]+ ≈ 474.5 g/mol). IR spectroscopy can validate functional groups (e.g., C=O stretch at ~1650–1750 cm⁻¹) .
Q. How can researchers assess the compound’s solubility for in vitro assays?
- Methodological Answer : Solubility screening should include polar (e.g., DMSO, ethanol) and aqueous buffers (PBS at pH 7.4). Due to the nitro group’s hydrophobicity, prepare stock solutions in DMSO (10–50 mM) and dilute in assay buffers (<1% DMSO). Use dynamic light scattering (DLS) to detect aggregation .
Advanced Research Questions
Q. What strategies resolve contradictions in reported bioactivity data (e.g., antimicrobial vs. anti-inflammatory effects)?
- Methodological Answer : Discrepancies often arise from assay conditions. Standardize protocols:
- Dose-response curves : Test a wide concentration range (1 nM–100 µM) to identify off-target effects.
- Cell lines : Use isogenic models (e.g., HEK293 vs. RAW264.7) to isolate tissue-specific activity .
- Control compounds : Include reference drugs (e.g., doxorubicin for cytotoxicity) to calibrate results. Cross-validate findings using orthogonal assays (e.g., ELISA for cytokine levels vs. Western blot for pathway activation) .
Q. How can computational modeling predict structure-activity relationships (SAR) for this compound’s derivatives?
- Methodological Answer : Perform docking studies (AutoDock Vina) targeting hypothesized receptors (e.g., COX-2 for anti-inflammatory activity). Focus on the nitro group’s electron-withdrawing effects and acetyl group’s steric interactions . Use QSAR models (DRAGON descriptors) to correlate substituent electronegativity with bioactivity. Validate predictions by synthesizing analogs (e.g., replacing nitro with cyano groups) .
Q. What pharmacokinetic challenges arise from the compound’s nitro substituent, and how can they be addressed?
- Methodological Answer : The nitro group may reduce metabolic stability due to CYP450-mediated reduction. Assess microsomal stability (human liver microsomes, NADPH cofactor) and identify metabolites via LC-MS/MS. To improve bioavailability, consider prodrug strategies (e.g., masking the nitro group as an amine) or nanoformulation (liposomes for enhanced solubility) .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
